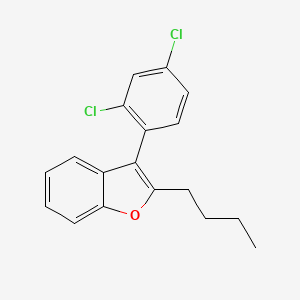

2-Butyl-3-(2,4-dichlorophenyl)benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring This particular compound is characterized by the presence of a butyl group at the second position and a 2,4-dichlorophenyl group at the third position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, coupling reactions, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer effects . Additionally, it may interact with bacterial cell membranes, leading to its antimicrobial activity .

Comparison with Similar Compounds

2-Butyl-3-(4-hydroxybenzoyl)benzofuran: Known for its use in medicinal chemistry and as a related compound in the synthesis of pharmaceuticals.

Amiodarone Hydrochloride Impurity B: A related compound used in the synthesis of amiodarone, a medication used to treat and prevent certain types of irregular heartbeats.

Uniqueness: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its antimicrobial and anticancer properties, making it a valuable compound for scientific research and industrial applications .

Biological Activity

2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods involving benzofuran derivatives. The synthesis typically includes the reaction of substituted phenols with furan derivatives under specific conditions to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant antiproliferative activity against human cancer cell lines, with IC50 values indicating effective growth inhibition.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, similar to that observed with Combretastatin-A4 (CA-4), a known antitumor agent. In particular, studies have shown that compounds with similar structures can exhibit IC50 values ranging from 0.56 µM to over 10 µM against various cell lines, indicating a robust potential for therapeutic applications in oncology .

The biological activity of this compound is largely attributed to its ability to induce apoptosis in cancer cells. Western blot analyses have revealed that treatment with this compound leads to down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins such as Bax . This shift in protein expression is crucial for promoting programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the biological implications of benzofuran derivatives:

- Study on Anticancer Activity : A study conducted on a series of benzofuran derivatives demonstrated that modifications at specific positions significantly enhanced their antiproliferative activities against cancer cell lines. For instance, introducing methoxy groups at certain positions increased potency by 2–4 times compared to unsubstituted variants .

- Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that derivatives of benzofuran could exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as anticancer agents .

- Inhibition Studies : Research has shown that certain derivatives exhibit inhibitory effects on lysosomal phospholipase A2, suggesting potential applications in treating disorders related to lipid metabolism .

Properties

CAS No. |

204908-15-6 |

|---|---|

Molecular Formula |

C18H16Cl2O |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

2-butyl-3-(2,4-dichlorophenyl)-1-benzofuran |

InChI |

InChI=1S/C18H16Cl2O/c1-2-3-7-17-18(13-10-9-12(19)11-15(13)20)14-6-4-5-8-16(14)21-17/h4-6,8-11H,2-3,7H2,1H3 |

InChI Key |

HWXQXUPSRFXSTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.